molecular formula C6H12N2O2 B154908 2-Methylmorpholine-4-carboxamide CAS No. 139994-84-6

2-Methylmorpholine-4-carboxamide

Cat. No. B154908
M. Wt: 144.17 g/mol
InChI Key: PSBKPDBAKUAHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylmorpholine-4-carboxamide, also known as MMCA, is a chemical compound that is widely used in scientific research. It is a derivative of morpholine and is commonly used as a reagent in organic synthesis. MMCA has a unique chemical structure that makes it highly useful in various biochemical and physiological studies. In

Mechanism Of Action

2-Methylmorpholine-4-carboxamide works by inhibiting the activity of certain enzymes, such as acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT). This inhibition leads to a decrease in the production of cholesterol and triglycerides, which are major contributors to the development of cardiovascular diseases. 2-Methylmorpholine-4-carboxamide also has anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions.

Biochemical And Physiological Effects

2-Methylmorpholine-4-carboxamide has various biochemical and physiological effects. It has been shown to decrease the levels of cholesterol and triglycerides in the blood, which can help prevent the development of cardiovascular diseases. 2-Methylmorpholine-4-carboxamide also has anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions, such as rheumatoid arthritis and psoriasis.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-Methylmorpholine-4-carboxamide in lab experiments is its ability to inhibit the activity of certain enzymes, which can help researchers understand the mechanisms of various diseases. 2-Methylmorpholine-4-carboxamide is also relatively easy to synthesize and is readily available. However, one of the limitations of using 2-Methylmorpholine-4-carboxamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for the use of 2-Methylmorpholine-4-carboxamide in scientific research. One area of interest is the development of new anti-cancer drugs that utilize 2-Methylmorpholine-4-carboxamide as a building block. 2-Methylmorpholine-4-carboxamide is also being studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, which is a major contributor to the development of the disease. Additionally, 2-Methylmorpholine-4-carboxamide is being studied for its potential use in the treatment of various metabolic disorders, such as diabetes and obesity.

Synthesis Methods

2-Methylmorpholine-4-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2-methylmorpholine with phosgene, followed by the reaction of the resulting product with ammonia. Another method involves the reaction of 2-methylmorpholine with chloroformate, followed by the reaction with ammonia. Both methods are efficient and yield high-quality 2-Methylmorpholine-4-carboxamide.

Scientific Research Applications

2-Methylmorpholine-4-carboxamide has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of peptides and proteins. 2-Methylmorpholine-4-carboxamide is also used in the preparation of various pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. 2-Methylmorpholine-4-carboxamide is also used as a building block in the synthesis of various polymers and materials.

properties

CAS RN

139994-84-6

Product Name

2-Methylmorpholine-4-carboxamide

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

2-methylmorpholine-4-carboxamide

InChI

InChI=1S/C6H12N2O2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3,(H2,7,9)

InChI Key

PSBKPDBAKUAHJD-UHFFFAOYSA-N

SMILES

CC1CN(CCO1)C(=O)N

Canonical SMILES

CC1CN(CCO1)C(=O)N

synonyms

4-Morpholinecarboxamide,2-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.